molecular formula C12H12N2 B177286 2-Methyl-4-(p-tolyl)pyrimidine CAS No. 19927-61-8

2-Methyl-4-(p-tolyl)pyrimidine

Cat. No. B177286
CAS RN: 19927-61-8
M. Wt: 184.24 g/mol
InChI Key: LQOQZWZDLZDOPU-UHFFFAOYSA-N
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Description

“2-Methyl-4-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H12N2 . It is a type of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines are common in many natural products as well as synthetic drugs with various biological activities .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-(p-tolyl)pyrimidine” were not found, general methods for synthesizing pyrimidines involve the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(p-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-4-(p-tolyl)pyrimidine” were not found, pyrimidines in general are known to undergo various chemical reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Design of Push−Pull Systems

The compound is used in the design of Push−Pull Systems . The reaction of (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one or chalcone with benzamidine, 4-methylbenzamidine, or 4-isobutoxybenzamidine hydrochlorides in ethanol in the presence of KOH gave 2,4-diphenyl-6-(p-tolyl)pyrimidine, 4,6-diphenyl-2-(p-tolyl)pyrimidine, and 2-(4-isobutoxyphenyl)-4-phenyl-6-(p-tolyl)pyrimidine .

Organic Optical Materials

The compound is associated with the potential use in the design of new organic optical materials . These include organic light-emitting diodes (OLED), field transistors (OFET), solar cells, and luminescent sensors .

Biomedical Applications

The compound is also associated with preparations for biomedical applications . The π-deficient aza-aromatic system of pyrimidine acts as the electron-acceptor part of the molecular system (π-acceptor), which, having bound to an electron-donor group (π-donor), forms, through delocalized π-bonds, an integral push–pull system .

Synthesis of Pyridopyrimidines

The compound is used in the synthesis of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .

Development of New Therapies

The compound has been studied in the development of new therapies . This is evidenced by numerous publications, studies, and clinical trials .

Pharmaceutical Industry

The compound is used in the pharmaceutical industry . The pyridopyrimidine moiety is present in relevant drugs .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This could be a potential future direction for the research and development of “2-Methyl-4-(p-tolyl)pyrimidine” and similar compounds.

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOQZWZDLZDOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507433
Record name 2-Methyl-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19927-61-8
Record name 2-Methyl-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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